N-(1-(p-Tolyl)ethyl)hydroxylamine
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Overview
Description
N-(1-(p-Tolyl)ethyl)hydroxylamine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NHOH) attached to a tolyl group (a benzene ring substituted with a methyl group) through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-(p-Tolyl)ethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of N-(1-(p-Tolyl)ethyl)nitroamine using reducing agents such as iron powder in the presence of hydrochloric acid can yield this compound . Another method involves the catalytic hydrogenation of N-(1-(p-Tolyl)ethyl)nitroamine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(p-Tolyl)ethyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: Further reduction of this compound can lead to the formation of N-(1-(p-Tolyl)ethyl)amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: N-(1-(p-Tolyl)ethyl)nitrosoamine.
Reduction: N-(1-(p-Tolyl)ethyl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-(p-Tolyl)ethyl)hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(p-Tolyl)ethyl)hydroxylamine involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity . The hydroxylamine group can also participate in the formation of covalent bonds with nucleophilic sites on biomolecules, influencing their function and stability .
Comparison with Similar Compounds
N-(1-(p-Tolyl)ethyl)hydroxylamine can be compared with other hydroxylamine derivatives, such as:
N-Hydroxyphthalimide: Used as a catalyst in organic synthesis.
N-Hydroxybenzotriazole: Employed in peptide synthesis.
N-Hydroxyurea: Known for its antitumor activity.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,8,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHHUSZDEHGAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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